molecular formula C6H13NO B2658885 3-(Azetidin-3-yl)propan-1-ol CAS No. 1379377-40-8

3-(Azetidin-3-yl)propan-1-ol

Cat. No. B2658885
M. Wt: 115.176
InChI Key: BFNCRQNQIOVYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Azetidin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is used in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing agents .


Synthesis Analysis

A new, one-pot protocol using mild conditions has been developed for the straightforward synthesis of various drug-like N-aminopropyl scaffolds. The process combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation . Preparation of one enantiomer, or optically pure target molecule, enables asymmetric synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Azetidin-3-yl)propan-1-ol” is represented by the formula C6H13NO . The molecular weight of this compound is 115.176.


Chemical Reactions Analysis

The thermolyses of 3-(3-methyldiazirin-3-yl)propan-1-ol have been studied in solution over the temperature range 96–125 °C. The reactions are unimolecular and fit linear Arrhenius plots .


Physical And Chemical Properties Analysis

The density of “3-(Azetidin-3-yl)propan-1-ol” is 1.013±0.06 g/cm3 (20 °C, 760 mmHg). Its boiling point is 200.4±23.0 °C (760 mmHg) .

Scientific Research Applications

Transformation to 3-Aryl-2-(ethylamino)propan-1-ols

Research has shown the transformation of related azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This process involves the use of LiAlH4 in THF under reflux conditions, indicating the versatility of azetidin derivatives in synthesizing compounds with potential applications in medicinal chemistry (Mollet, D’hooghe, & de Kimpe, 2011).

Synthesis from Propargylic Alcohols

Another study highlights the preparation of Azetidin-3-ones from readily available propargylic alcohols via gold-catalyzed alkyne intermolecular oxidation. This method showcases the efficiency and applicability of azetidin-3-yl derivatives in organic synthesis and pharmaceutical chemistry, providing a pathway to versatile heterocycles (Tan & Xiang, 2013).

Application in Drug Discovery

Azetidin-3-yl groups have been introduced into heteroaromatic bases using a radical addition method (Minisci reaction). This technique has been utilized to modify heteroaromatic systems found in drug discovery, demonstrating the significant role of azetidin-3-yl derivatives in developing new therapeutic agents (Duncton et al., 2009).

Synthesis of Polyamines

Research involving the enzymatic generation of an amino aldehyde in situ from an amino alcohol, analogous to azetidin, has led to the synthesis of circular polyamines. This method suggests the potential for a broad range of polyamine products, highlighting the application of azetidin-3-yl derivatives in the synthesis of multifunctional polycationic polyamines for drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Future Directions

As for future directions, “3-(Azetidin-3-yl)propan-1-ol” could potentially be used in the synthesis of new heterocyclic amino acid derivatives . It’s also available for purchase for research purposes .

properties

IUPAC Name

3-(azetidin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNCRQNQIOVYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.